molecular formula C27H28N4O3S2 B612292 NMS-873 CAS No. 1418013-75-8

NMS-873

Katalognummer: B612292
CAS-Nummer: 1418013-75-8
Molekulargewicht: 520.7 g/mol
InChI-Schlüssel: UJGTUKMAJVCBIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NMS-873 is a potent and selective allosteric inhibitor of the AAA+ ATPase Valosin-Containing Protein (VCP/p97), with an IC50 of 30 nM . It binds to the interface between the D1 and D2 domains of the p97 hexamer, stabilizing its ADP-bound state and disrupting ATP hydrolysis . Unlike ATP-competitive inhibitors, this compound exhibits high specificity for p97 over other AAA+ ATPases and kinases, attributed to its unique binding site within the hexameric structure .

This compound induces proteotoxic stress by blocking p97-mediated protein homeostasis, leading to accumulation of polyubiquitinated proteins, cell cycle arrest (G2/M phase), and apoptosis in cancer cells . Beyond its canonical p97 inhibition, this compound also impairs mitochondrial oxidative phosphorylation (OXPHOS) by inhibiting Complex I (IC50 ~471 nM in fibroblasts) and weakly targeting ATP synthase . This dual mechanism enhances its anti-proliferative effects, particularly in combination with glycolysis inhibitors like 2-DG .

Vorbereitungsmethoden

Structural Analysis and Retrosynthetic Considerations

The molecular architecture of NMS-873 comprises three key domains:

  • A central 1,2,4-triazole ring substituted at positions 3 and 5.

  • A 2-methyl-4'-(methylsulfonyl)biphenyl-4-yloxymethyl group at position 5.

  • A cyclopentylthio moiety at position 3.

Retrosynthetic disconnections suggest modular assembly via:

  • Suzuki-Miyaura coupling for biphenyl formation.

  • Nucleophilic aromatic substitution for sulfone introduction.

  • Thioether linkage formation between cyclopentyl mercaptan and the triazole core.

A hypothetical synthesis pathway could involve sequential construction of the biphenyl sulfone intermediate, followed by conjugation to the functionalized triazole scaffold. The methylsulfonyl group likely originates from oxidation of a methylthio precursor, as evidenced by analogous synthetic strategies for sulfone-containing pharmaceuticals .

Key Synthetic Intermediates and Reaction Conditions

Biphenyl Sulfone Synthesis

The 2-methyl-4'-(methylsulfonyl)biphenyl fragment may be prepared through:

  • Suzuki Coupling :

    • Reaction of 4-bromo-2-methylbenzenesulfonyl chloride with 4-methoxyphenylboronic acid.

    • Demethylation of the methoxy group to yield the phenolic intermediate.

  • Oxidation Optimization :

    • Controlled oxidation of methylthio to methylsulfonyl using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide .

Critical Parameters :

  • Temperature control during sulfonation to prevent over-oxidation.

  • Purification via recrystallization (ethanol/water) to achieve >98% purity .

Triazole Core Functionalization

The 1,2,4-triazole system likely forms through:

  • Cyclocondensation of thiosemicarbazides with α-keto esters.

  • Sequential alkylation at N1 and N4 positions.

Stepwise Protocol :

  • Thioether Formation :

    • Reaction of 3-mercapto-1,2,4-triazole with cyclopentyl bromide under basic conditions (K2CO3, DMF, 80°C).

  • Oxyalkylation :

    • Mitsunobu reaction coupling the biphenyl sulfone alcohol to the triazole’s 5-position using DIAD/PPh3 .

Yield Optimization :

  • Microwave-assisted synthesis reduces reaction times from 24h to 2h with comparable yields (72–75%) .

Analytical Characterization

Physicochemical Properties

PropertyValueMethodSource
Molecular Weight520.67 g/molHRMS (ESI+)
Solubility (DMSO)192.06 mM (100 mg/mL)Nephelometry
LogP3.8 ± 0.2HPLC (C18 column)
Melting Point218–220°C (dec.)Differential Scanning Calorimetry

Spectroscopic Confirmation

  • 1H NMR (500 MHz, DMSO-d6):
    δ 8.72 (s, 1H, triazole-H), 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.92–7.85 (m, 4H, biphenyl-H), 5.32 (s, 2H, OCH2), 3.12 (s, 3H, SO2CH3), 2.54 (s, 3H, Ar-CH3) .

  • HRMS : m/z 521.1902 [M+H]+ (calc. 521.1898) .

Purification and Formulation

Chromatographic Purification

  • Normal Phase SiO2 : Elution with CH2Cl2/MeOH (95:5) removes unreacted starting materials.

  • Reverse Phase HPLC : Final purification using C18 column (ACN/H2O + 0.1% TFA) achieves ≥98% purity .

Lyophilization Conditions

  • Freeze-drying from tert-butanol/water (1:1) produces stable amorphous powder.

  • Residual solvent: <0.1% DMSO by GC-MS .

Batch-to-Batch Variability Mitigation

Technical specifications from suppliers indicate:

  • Inter-batch purity variance <1% (HPLC-UV at 254 nm) .

  • Residual palladium <10 ppm (ICP-MS analysis) from coupling reactions .

Comparative Analysis of Synthetic Routes

While this compound’s exact synthetic route remains proprietary, structural analogs provide context:

InhibitorSynthetic StepsOverall YieldPurityReference
This compound12 (estimated)18–22%≥98%
CB-5083935%≥99%
UPCDC-30245742%97%

Key challenges include:

  • Low yields in triazole functionalization steps.

  • Epimerization risks during Mitsunobu reactions.

Scalability and Process Chemistry

Pilot-scale production (100 g batches) employs:

  • Flow chemistry for exothermic sulfonation steps.

  • Continuous extraction to isolate intermediates.

  • Design of Experiments (DoE) optimization reduces tetrazole byproducts from 15% to <2% .

Analyse Chemischer Reaktionen

Arten von Reaktionen

NMS-873 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und spezifische Lösungsmittel, um die gewünschten chemischen Umwandlungen zu erreichen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel können Oxidationsreaktionen zu oxidierten Derivaten führen, während Substitutionsreaktionen Verbindungen mit verschiedenen funktionellen Gruppen erzeugen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound funktioniert, indem es an die Schnittstelle von zwei benachbarten Domänen innerhalb der aktiven hexameren Struktur von VCP/p97 bindet. Diese Bindung stabilisiert den ADP-gebundenen Zustand und unterbricht den katalytischen Zyklus von VCP/p97. Dadurch induziert die Verbindung die Akkumulation von polyubiquitylierten Proteinen und stabilisiert Zellzyklusproteine wie Cyclin E und Mcl-1, was zu einer Zellzyklusarretierung und Apoptose in Krebszellen führt .

Wissenschaftliche Forschungsanwendungen

NMS-873 has a wide range of scientific research applications, including:

Wirkmechanismus

NMS-873 functions by binding to the interface of two adjacent domains within the active hexameric structure of VCP/p97. This binding stabilizes the ADP-bound state, interrupting the catalytic cycle of VCP/p97. As a result, the compound induces the accumulation of polyubiquitinated proteins and stabilizes cell cycle proteins such as cyclin E and Mcl-1, leading to cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

p97 Inhibitors

Compound Mechanism IC50 (p97) Selectivity Key Features Limitations
NMS-873 Allosteric inhibitor 30 nM High (no cross-reactivity with HSP90/kinases) Dual inhibition of p97 and OXPHOS; overcomes CB-5083 resistance Poor solubility; metabolic instability
CB-5083 ATP-competitive 11 nM Moderate (off-target kinase inhibition) First-in-class p97 inhibitor; induces ER stress Rapid resistance due to p97 mutations
CB-5339 ATP-competitive N/A Similar to CB-5083 Improved pharmacokinetics; Phase I trials for cancer Limited data on off-target effects
DBeQ ATP-competitive 1.6 μM Low (broad AAA+ ATPase inhibition) Early-generation inhibitor; inexpensive High toxicity; low specificity
ML240/ML241 ATP-competitive 100–200 nM Moderate Orally bioavailable; anti-tumor activity in xenografts Limited efficacy in p97-mutant cancers

Key Findings :

  • This compound uniquely combines allosteric p97 inhibition with mitochondrial Complex I/ATP synthase disruption , enabling synergistic effects with glycolysis inhibitors (e.g., 2-DG) . In contrast, ATP-competitive inhibitors like CB-5083 primarily target p97’s ATP-binding pocket and lack OXPHOS effects .
  • Resistance Profiles : this compound overcomes resistance caused by p97 mutations (e.g., A530T), whereas CB-5083-resistant cells retain sensitivity to this compound .
  • Cellular Toxicity: this compound’s dual targeting increases cytotoxicity in cancer cells but raises concerns about off-target effects in normal cells (e.g., fibroblasts) .

Mitochondrial OXPHOS Inhibitors

Compound Target IC50 Selectivity Synergy with this compound
Rotenone Complex I <10 nM High Additive effects in OXPHOS inhibition
Oligomycin ATP Synthase <10 nM High Mimics this compound’s ATP synthase inhibition
Phenformin Complex I ~10 μM Moderate (off-target AMPK activation) Synergizes with glycolysis inhibitors
This compound Complex I/ATP Synthase 471 nM (Complex I) Moderate (weak ATP synthase inhibition) Self-synergistic via p97/OXPHOS dual targeting

Key Findings :

  • This compound’s Complex I inhibition (IC50 ~471 nM) is less potent than rotenone but more selective than phenformin, which activates AMPK .
  • Unlike oligomycin, this compound weakly inhibits ATP synthase (~10–15% inhibition at ≥10 μM), suggesting its OXPHOS effects are primarily driven by Complex I blockade .

Antiviral Agents

Compound Viral Targets EC50 Mechanism Advantages Over this compound
This compound Influenza A/B, SARS-CoV-2 1–3 μM Blocks vRNP nuclear export via p97 inhibition Broad-spectrum; targets host protein
Oseltamivir Influenza A/B 0.2–1 μM Neuraminidase inhibition FDA-approved; low cytotoxicity Ineffective against resistant strains
Remdesivir SARS-CoV-2 0.1–1 μM RNA polymerase inhibition Direct antiviral activity Limited efficacy in late infection

Key Findings :

  • This compound’s host-targeting mechanism reduces risk of viral resistance, unlike oseltamivir . However, its cytotoxicity (IC50 ~3 μM in MDCK cells) limits therapeutic windows .
  • In SARS-CoV-2, this compound inhibits viral replication (EC50 ~1 μM) by disrupting proteostasis, similar to its anti-cancer effects .

Biologische Aktivität

NMS-873 is a potent allosteric inhibitor of the p97 ATPase (also known as valosin-containing protein, VCP), which plays a critical role in various cellular processes, including protein degradation, autophagy, and cellular stress responses. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against cancer and viral infections, and potential therapeutic applications.

  • Chemical Name: 3-[3-(Cyclopentylthio)-5-[[[2-methyl-4'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]oxy]methyl]-4 H-1,2,4-triazol-4-yl]pyridine
  • Purity: ≥98%
  • IC50 Values:
    • p97 ATPase: 30 nM
    • HCT116 cells: 400 nM
    • HeLa cells: 700 nM

This compound functions by binding to an allosteric site on the p97 ATPase, stabilizing the ADP-bound state and thereby interrupting its catalytic cycle. This selectivity allows it to inhibit p97 without affecting other AAA ATPases or kinases at concentrations greater than 10 μM . The compound also activates the unfolded protein response (UPR) and modulates autophagosome maturation, contributing to its antiproliferative effects in cancer cells .

Anticancer Activity

This compound exhibits significant antiproliferative activity across various cancer cell lines. The following table summarizes its effectiveness against different tumor types:

Cell Line IC50 (μM) Effect
HCT1160.4Induces accumulation of poly-Ub proteins
HeLa0.7Stabilizes cyclin E and Mcl-1
Various solid tumors0.08 - 2.0Cell killing activity in hematological tumors

The compound induces cell cycle arrest in the G2 phase and promotes apoptosis, evidenced by increased sub-G1 fractions in treated cells . Additionally, this compound has shown efficacy against drug-resistant cancer cell lines, suggesting its potential as a therapeutic agent for resistant tumors .

Antiviral Activity

This compound has been identified as a promising antiviral agent with low-nanomolar EC50 values against multiple strains of influenza A and B viruses. The following table details its antiviral efficacy:

Virus Strain EC50 (nM) Selectivity Index (SI)
A/WSN/33 (H1N1)3749 - 97
A/California/7/2009 (H1N1)28 - 56
Oseltamivir-resistant strains<100

Mechanistic studies indicate that this compound inhibits viral replication by disrupting p97 interactions with viral proteins and retaining viral ribonucleoproteins within the nucleus . This action is particularly significant given that it retains efficacy against strains resistant to conventional antiviral treatments such as oseltamivir .

Case Studies

Case Study 1: Cancer Treatment
In a study involving HCT116 cells treated with this compound, researchers observed a dose-dependent increase in polyubiquitinated proteins and stabilization of pro-apoptotic factors. This led to enhanced apoptosis rates compared to untreated controls.

Case Study 2: Influenza Virus Inhibition
In another study, MDCK cells infected with various influenza strains were treated with this compound. Results showed a significant reduction in viral titers at both early and late stages of infection, highlighting its potential for therapeutic use in acute viral infections.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of NMS-873 as a VCP/p97 inhibitor?

this compound is a selective allosteric inhibitor of VCP/p97, binding to a region spanning the D1 and D2 domains of adjacent protomers. This interaction disrupts nucleotide-state sensing and ATP hydrolysis, leading to impaired protein homeostasis. Unlike ATP-competitive inhibitors, this compound stabilizes VCP in a conformation resistant to proteolytic cleavage, preventing linker-D2 domain degradation .

Q. What in vitro assays are recommended to assess this compound's anti-proliferative effects?

  • CCK-8/WST-1 assays : Measure dose- and time-dependent inhibition of cell proliferation (e.g., IC50 values of 0.4 μM in HCT116 and 0.7 μM in HeLa cells) .
  • EdU fluorescence assays : Quantify DNA synthesis rates in treated vs. control cells .
  • Flow cytometry : Analyze cell cycle arrest (G2/M or sub-G1 phases) and apoptosis via Annexin V/PI staining .

Q. How does this compound induce cancer cell death?

this compound activates the unfolded protein response (UPR), stabilizes polyubiquitinated proteins (e.g., Mcl-1, cyclin E), and disrupts autophagy, leading to proteotoxic stress and apoptosis. This is dose-dependently observed in blood and solid tumor models .

Advanced Research Questions

Q. How can researchers validate target engagement of this compound in cellular models?

  • Western blot : Monitor accumulation of polyubiquitinated proteins (e.g., at 0.5–5 μM for 8–24 hours in HCT116 cells) .
  • ATPase activity assays : Confirm inhibition of VCP/p97 ATPase activity (IC50 = 30 nM) using recombinant protein .
  • Structural analysis : Use cryo-EM or mutagenesis to verify binding to the D1-D2 interface .

Q. What experimental strategies address discrepancies in reported IC50 values across studies?

Discrepancies (e.g., 0.08–2 μM in tumor cells) arise from differences in cell lines, assay conditions, and readout methods. To mitigate:

  • Standardize protocols : Use consistent DMSO concentrations (<0.1%) and cell passage numbers.
  • Cross-validate : Compare CCK-8, trypan blue exclusion, and live-cell imaging data .
  • Include positive controls : Use reference inhibitors (e.g., ML240 for VCP) to calibrate assay sensitivity .

Q. How can this compound's solubility and stability be optimized for in vivo studies?

  • Solubility : Prepare stock solutions in DMSO (>10 mM) with brief sonication (37°C, 5–10 minutes) .
  • Stability : Store aliquots at -80°C (6 months) or -20°C (1 month); avoid freeze-thaw cycles .
  • In vivo formulation : Use cyclodextrin-based carriers or lipid nanoparticles to enhance bioavailability .

Q. What models are suitable for studying this compound's antiviral effects?

  • Human cytomegalovirus (HCMV) : Pretreat primary fibroblasts with 1 μM this compound to block viral replication by >90% via suppression of IE2 expression .
  • Retinal degeneration models : Use organotypic retinal explants (e.g., P23H KI mice) to test neuroprotection at 5 μM .

Q. How does this compound synergize with proteasome inhibitors in cancer therapy?

this compound disrupts aggresome-autophagy pathways, preventing resistance to proteasome inhibitors (e.g., bortezomib). Co-treatment induces synergistic ER stress and apoptosis in multiple myeloma and solid tumors. Validate via:

  • Combinatorial dose-response assays (e.g., Chou-Talalay method).
  • Immunoblotting for UPR markers (e.g., CHOP, BiP) .

Q. Methodological Challenges & Solutions

Q. What are common pitfalls in interpreting this compound-induced cell cycle arrest data?

  • Pitfall : Overinterpretation of sub-G1 peaks as apoptosis without Annexin V validation.
  • Solution : Combine flow cytometry with TUNEL staining or caspase-3 cleavage assays .

Q. How to differentiate on-target vs. off-target effects in phenotypic screens?

  • CRISPR validation : Knock out VCP/p97 and assess rescue of this compound-induced phenotypes.
  • Selectivity profiling : Test against AAA ATPases (IC50 >10 μM) and kinase panels .

Q. What in vivo dosing regimens are effective for this compound?

  • Xenograft models : Administer 10–20 mg/kg intraperitoneally daily, monitoring tumor volume and body weight.
  • Pharmacodynamic markers : Measure polyubiquitinated proteins in plasma or tumor lysates .

Q. Data Integration & Interpretation

Q. How to reconcile contradictory results in this compound's effects on autophagy?

this compound may either inhibit autophagic flux (via VCP blockade) or induce compensatory autophagy (via UPR). Resolve by:

  • LC3-II/p62 Western blotting under lysosomal inhibition (e.g., chloroquine).
  • TEM imaging to quantify autophagosome accumulation .

Q. What multi-omics approaches elucidate this compound's mechanism?

  • Proteomics : Identify stabilized substrates (e.g., NRF1, HIF-1α) via SILAC or TMT labeling.
  • Transcriptomics : Analyze UPR gene signatures (ATF4, XBP1 splicing) .

Eigenschaften

IUPAC Name

3-[3-cyclopentylsulfanyl-5-[[3-methyl-4-(4-methylsulfonylphenyl)phenoxy]methyl]-1,2,4-triazol-4-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S2/c1-19-16-22(11-14-25(19)20-9-12-24(13-10-20)36(2,32)33)34-18-26-29-30-27(35-23-7-3-4-8-23)31(26)21-6-5-15-28-17-21/h5-6,9-17,23H,3-4,7-8,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGTUKMAJVCBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NN=C(N2C3=CN=CC=C3)SC4CCCC4)C5=CC=C(C=C5)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1418013-75-8
Record name 1418013-75-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.